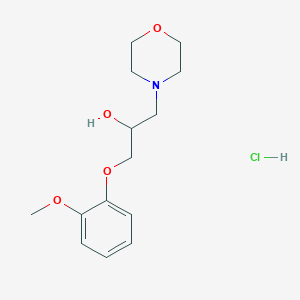
N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has generated significant interest among researchers due to its potential applications in scientific research. This compound is commonly referred to as BAY 11-7082, and it is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a critical role in the regulation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, immune response, and cell survival.
Mechanism of Action
BAY 11-7082 inhibits the N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide complex by binding to the ATP-binding site of the N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamideβ subunit. This prevents the phosphorylation of IκBα, which leads to the stabilization of IκBα and the inhibition of NF-κB activation. This, in turn, leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. BAY 11-7082 has also been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have immunomodulatory effects by regulating the activation and differentiation of immune cells.
Advantages and Limitations for Lab Experiments
The use of BAY 11-7082 in lab experiments has several advantages. This compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical assays. BAY 11-7082 is also highly selective for the N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide complex and does not affect other kinases. However, the use of BAY 11-7082 in lab experiments is limited by its low aqueous solubility, which can make it difficult to dissolve in certain buffers.
Future Directions
There are several potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of new cancer therapies that target the NF-κB pathway. BAY 11-7082 has been shown to have promising anti-cancer effects, and further research is needed to explore its potential as a cancer treatment. Another area of interest is the use of BAY 11-7082 in the treatment of autoimmune disorders. This compound has been shown to have immunomodulatory effects, and it may have potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BAY 11-7082 as a tool for studying the NF-κB pathway and its role in various physiological processes.
Synthesis Methods
The synthesis of BAY 11-7082 involves the reaction between 3-bromoaniline and indole-3-carboxaldehyde, followed by the addition of morpholine and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
BAY 11-7082 has been widely used in scientific research due to its ability to inhibit the N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide complex and modulate the NF-κB pathway. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-(3-bromophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUVZISIMGALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)


![7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2890947.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)


![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)
![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)

